6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene
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Overview
Description
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene is an organic compound belonging to the pentacene family, characterized by its extended conjugated system. This compound is notable for its potential applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of methoxy and phenylethynyl groups enhances its electronic properties, making it a subject of interest in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available pentacene derivatives.
Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene has several scientific research applications:
Organic Electronics: Used in the development of OFETs and OPVs due to its excellent charge transport properties.
Phototransistors: Employed in phototransistors for its high photoresponsivity and stability.
Material Science: Studied for its potential in creating new organic semiconductors with enhanced electronic properties.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene exerts its effects is primarily through its conjugated π-system, which facilitates efficient charge transport. The methoxy and phenylethynyl groups contribute to the stabilization of the electronic structure, enhancing its performance in electronic devices. The molecular targets include the active layers in OFETs and OPVs, where the compound interacts with other organic materials to form conductive pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)anthracene
- N,N-Bis(4-methoxyphenyl)naphthalen-2-amine derivatives
- 4-Methoxyphenylacetylene
Uniqueness
6-(4-Methoxyphenyl)-13-(phenylethynyl)pentacene stands out due to its unique combination of methoxy and phenylethynyl groups, which significantly enhance its electronic properties compared to other similar compounds. This makes it particularly suitable for high-performance organic electronic applications.
Properties
Molecular Formula |
C37H24O |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-13-(2-phenylethynyl)pentacene |
InChI |
InChI=1S/C37H24O/c1-38-31-18-16-26(17-19-31)37-35-23-29-13-7-5-11-27(29)21-33(35)32(20-15-25-9-3-2-4-10-25)34-22-28-12-6-8-14-30(28)24-36(34)37/h2-14,16-19,21-24H,1H3 |
InChI Key |
DJJLXVFNNUHYID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
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